LCL521

概要

説明

LCL-521は、酸性セラミダーゼおよびリソソーム酸性スフィンゴミエリナーゼに対する阻害効果で知られている化学化合物です。 これらの酵素は、スフィンゴ脂質の代謝に関与しており、スフィンゴ脂質は細胞膜の必須成分であり、細胞シグナル伝達およびアポトーシスにおいて重要な役割を果たしています .

科学的研究の応用

LCL-521 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study the mechanisms and kinetics of these processes.

Biology: Employed in cell biology research to investigate the roles of sphingolipids in cell signaling and apoptosis.

Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting the proliferation of cancer cells and inducing cell cycle arrest

Industry: Utilized in the development of new drugs and therapeutic agents targeting sphingolipid metabolism.

作用機序

LCL-521は、酸性セラミダーゼおよびリソソーム酸性スフィンゴミエリナーゼを阻害することにより、その効果を発揮します。これらの酵素は、細胞膜の必須成分であるスフィンゴ脂質の分解に関与しています。これらの酵素を阻害することにより、LCL-521はスフィンゴ脂質代謝を阻害し、セラミドおよびその他のスフィンゴ脂質代謝産物の蓄積につながります。 この阻害は、癌細胞において細胞周期停止およびアポトーシスを誘導する可能性があり、LCL-521は癌治療のための潜在的な治療薬となります .

類似の化合物との比較

LCL-521は、LCL-805などの他の酸性セラミダーゼ阻害剤と構造的に関連しています。両方の化合物は、酸性セラミダーゼを阻害し、抗腫瘍効果を示しています。 LCL-521は、ヒト癌の細胞株モデルにおけるスフィンゴシンおよびスフィンゴシン-1-リン酸レベルを低下させる能力がユニークです 。 その他の類似の化合物には、B13とそのアナログがあり、これらもスフィンゴ脂質代謝を標的としますが、作用機序と治療の可能性が異なる可能性があります .

参考文献

生化学分析

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of this compound on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of this compound clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Treatment of tumor-bearing mice with this compound significantly decreased MDSC accumulation in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

This compound targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, this compound enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

準備方法

LCL-521の合成には、母液の調製から始まるいくつかの工程が含まれます。 通常、化合物の2 mgを50μLのジメチルスルホキシド(DMSO)に溶解して、40 mg / mLの濃度を得ます 。次に、化合物を精製および特性評価して、純度と有効性を確認します。 産業生産方法では、これらの手順をスケールアップする際に、厳格な品質管理対策を維持して、一貫性と純度を確保する場合があります .

化学反応の分析

LCL-521は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過酸化水素と過マンガン酸カリウムがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、LCL-521の酸化は、さまざまな酸化誘導体の生成をもたらす可能性があり、還元は、化合物の還元形態を生成する可能性があります .

科学研究アプリケーション

LCL-521は、次のような幅広い科学研究アプリケーションを持っています。

化学: これらのプロセスのメカニズムと速度論を研究するための、さまざまな化学反応における試薬として使用されます。

生物学: 細胞シグナル伝達およびアポトーシスにおけるスフィンゴ脂質の役割を調査するために、細胞生物学研究で使用されます。

類似化合物との比較

LCL-521 is structurally related to other acid ceramidase inhibitors, such as LCL-805. Both compounds inhibit acid ceramidase and have demonstrated anti-tumor efficacy. LCL-521 is unique in its ability to reduce sphingosine and sphingosine-1-phosphate levels in cell line models of human cancer . Other similar compounds include B13 and its analogs, which also target sphingolipid metabolism but may have different mechanisms of action and therapeutic potentials .

References

特性

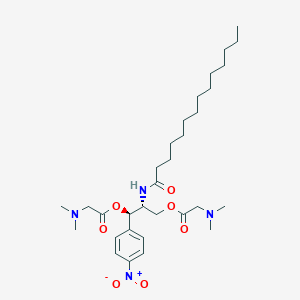

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2567955.png)

![methyl 3-{2-[8-(azepan-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamido}benzoate](/img/structure/B2567957.png)

![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]-N-cyano-4-fluoro-3-nitroaniline](/img/structure/B2567960.png)

![5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-9-thione](/img/structure/B2567962.png)

![5-acetyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2567963.png)

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B2567969.png)

![N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2567971.png)

![1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2567974.png)